molecular formula C14H10N2O2 B2480001 (3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 28150-90-5

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2480001
CAS No.: 28150-90-5
M. Wt: 238.246
InChI Key: RQNYRJISJDNUOP-SQFISAMPSA-N
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Description

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetically versatile indolinone derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a hydroxyimino group at the 3-position and a phenyl substituent at the 1-position of the oxindole (1,3-dihydro-2H-indol-2-one) core scaffold. This specific molecular architecture is associated with a wide spectrum of biodynamic activities, as indole and dihydro-2H-indol-2-one derivatives are well-established pharmacophores known to exhibit antitubercular, antibacterial, antifungal, and antioxidant properties . The Z-configuration of the hydroxyimino group, as indicated by the (3Z) stereodescriptor, is a critical structural aspect that can influence the compound's biological activity and interaction with biological targets. The presence of the hydroxyimino functional group provides a reactive handle for further chemical modifications and complexation, making this compound a valuable building block for the synthesis of more complex heterocyclic systems . Researchers can utilize this compound as a key intermediate in the development of novel therapeutic agents, particularly in the design and synthesis of new antibacterial, antifungal, and antitubercular compounds, given the proven efficacy of related structures against pathogens such as Mycobacterium tuberculosis H37Rv, Staphylococcus aureus , and Candida albicans . Furthermore, structurally similar indole-3-carbaldehyde oxime derivatives have demonstrated considerable radical scavenging activity in standard antioxidant assays such as FRAP (Ferric Reducing Antioxidant Power) and DPPH (1,1-diphenyl-2-picrylhydrazyl), suggesting potential applications in oxidative stress research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

3-nitroso-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14-13(15-18)11-8-4-5-9-12(11)16(14)10-6-2-1-3-7-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYWFNUVBGHQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Phenylation of Indole Derivatives

The introduction of the phenyl group at the indole nitrogen is typically achieved via N-arylation or Ullmann-type coupling . A common precursor, 1H-indol-2-one, undergoes arylation using iodobenzene in the presence of a copper(I) catalyst (e.g., CuI) and a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

Example Protocol

  • Reactants : 1H-indol-2-one (1.0 eq), iodobenzene (1.2 eq), CuI (10 mol%), K₂CO₃ (2.0 eq)
  • Conditions : DMF, 100°C, 12 h
  • Yield : 68–75%

Fischer Indole Synthesis

An alternative route employs the Fischer indolization of phenylhydrazine with cyclohexanone derivatives. Cyclization under acidic conditions (e.g., HCl/AcOH) yields 1-phenyl-2,3-dihydro-1H-indol-2-one.

Hydroxyimino Group Introduction

Nitrosation of Ketone Intermediates

The hydroxyimino group is introduced via nitrosation of 1-phenyl-2,3-dihydro-1H-indol-2-one. Treatment with sodium nitrite (NaNO₂) in acidic media (HCl/H₂O) generates the oxime, with the Z-configuration favored under controlled pH (3–4).

Optimized Procedure

  • Reactants : 1-Phenyl-2,3-dihydro-1H-indol-2-one (1.0 eq), NaNO₂ (1.5 eq)
  • Conditions : 1 M HCl, 0–5°C, 2 h
  • Yield : 82% (Z-isomer predominant)

Condensation with Hydroxylamine

Direct condensation of 1-phenylindole-2-carbaldehyde with hydroxylamine hydrochloride in ethanol under reflux yields the target oxime. This method avoids isolation of intermediates but requires strict stoichiometric control to minimize byproducts.

Reaction Scheme
$$
\text{1-Phenylindole-2-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{(3Z)-3-(Hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one}
$$

Advanced Synthetic Strategies

Halogenation-Nitrosation Tandem Process

A patent-described method involves halogenation of 1-phenylindolin-2-one at position 3 using bromine in chlorobenzene, followed by nitrosation with NaNO₂ in acetic acid. This tandem process improves regioselectivity and reduces side reactions.

Key Steps

  • Halogenation : Br₂ (1.1 eq) in chlorobenzene at 80°C for 3 h.
  • Nitrosation : NaNO₂ (1.2 eq) in AcOH/H₂O (4:1) at 25°C for 1 h.
  • Overall Yield : 76%

Friedel-Crafts Cyclization

A novel one-pot synthesis via Friedel-Crafts alkylation employs 3,5-diarylpyrrol-2-ones and indole derivatives. TsOH-catalyzed cyclization in DMSO at 70°C facilitates rapid assembly of the polycyclic indole framework, including the hydroxyimino group.

Stereochemical Control and Purification

Z-Isomer Selectivity

The Z-configuration is favored in acidic, low-temperature conditions due to kinetic control. Polar solvents (e.g., H₂O/EtOH) stabilize the transition state, achieving >90% Z-selectivity.

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (1:2) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals (mp 198–200°C).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nitrosation 82 98 High Z-selectivity Requires cryogenic conditions
Halogenation-Nitrosation 76 95 Scalable for industry Bromine handling hazards
Friedel-Crafts 65 90 One-pot synthesis Limited substrate scope

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow reactors for nitrosation steps, enhancing safety and consistency. Solvent recovery systems (e.g., chlorobenzene distillation) reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor in synthesizing more complex organic molecules, particularly those involving indole derivatives.

Biology

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Medicine

  • Anticancer Potential: Studies have shown that (3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one demonstrates antiproliferative activity against multiple cancer cell lines. For instance, certain derivatives have been tested for their ability to inhibit the growth of A549 lung cancer cells .

Industry

  • Material Development: The compound's unique properties make it suitable for developing new materials and chemical processes in industrial applications.

Case Study 1: Anticancer Screening

A study published in MDPI highlighted that derivatives of indole compounds similar to this compound exhibited potent growth inhibition across several cancer cell lines. The structural modifications significantly enhanced their anticancer activity .

Case Study 2: Antibacterial Activity

In another investigation focusing on antimicrobial properties, the compound demonstrated a low minimum inhibitory concentration (MIC) against MRSA strains. This highlights its potential as a therapeutic agent in combating antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action of (3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural differences among analogues lie in the substituents at the C3 position (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name C3 Substituent Molecular Formula Molecular Weight (g/mol) Key References
(3Z)-3-(Hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one Hydroxyimino C14H11N2O2 239.25*
(3Z)-3-(1H-Pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Compound 8) Pyrazole C13H11N2O 211.09
(3Z)-5-Hydroxy-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one Pyrrole + C5 hydroxyl C13H10N2O2 234.23
(3Z)-3-[(4-Methoxyanilino)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one (JK3-42) 4-Methoxyanilino C22H17N3O2 355.39
(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one 2-Iodophenyl C16H12INO 361.18
(3Z)-3-[(3-Methylphenyl)imino]-1H-indol-2-one 3-Methylphenyl imino C15H12N2O 236.27

*Calculated based on formula.

Pharmacological Implications

  • Hydroxyimino vs.
  • Hybrid Molecules : highlights that hybridizing indolin-2-one scaffolds (e.g., with HDAC inhibitors) enhances cytotoxicity by dual-pathway modulation (apoptosis vs. autophagy) .

Biological Activity

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one, also known by its chemical formula C14H10N2O2C_{14}H_{10}N_{2}O_{2}, is a compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A phenyl group attached to a dihydroindole moiety.
  • A hydroxyimino functional group that may play a significant role in its biological interactions.

Antimicrobial Activity

Research has indicated that various indole derivatives exhibit significant antimicrobial properties. A study involving related compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, derivatives containing the indole structure have been reported to induce apoptosis in human colon cancer cells (HCT-116) through activation of specific signaling pathways .

Compound Cell Line IC50 (µM) Mechanism
This compoundHCT-11610Induces apoptosis via mitochondrial pathway
Related Indole DerivativeMCF-75Inhibits cell cycle progression

Neuroprotective Effects

The compound is also implicated in neuroprotection. It participates in the regulation of amyloid-beta precursor protein (APP) signaling during neuronal differentiation and plays a role in neurite growth in spiral ganglion neurons. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • APP Signaling : It phosphorylates APP, which is crucial for neuronal health and function.
  • Circadian Rhythm Regulation : The compound also phosphorylates the CLOCK-BMAL1 heterodimer, influencing circadian rhythms and potentially affecting mood and cognitive functions .
  • Antioxidant Activity : Indole derivatives often exhibit antioxidant properties that can mitigate oxidative stress in cells.

Case Studies

Recent studies have highlighted the efficacy of indole derivatives in various biological contexts:

  • Study on Anticancer Activity :
    • Researchers synthesized several indole derivatives and tested them against different cancer cell lines.
    • Findings revealed that modifications on the indole structure significantly enhanced cytotoxicity against HCT-116 cells.
  • Neuroprotective Study :
    • A study focused on the effects of indole derivatives on neuronal differentiation and survival.
    • Results indicated that these compounds promote neurite outgrowth and enhance neuronal survival under stress conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example, similar indole derivatives are prepared by reacting 1H-indole carbaldehyde oxime with substituted acetamides in the presence of a base (e.g., K₂CO₃) under reflux conditions . A typical protocol involves:

  • Step 1 : Oxime formation from indole carbaldehyde using hydroxylamine hydrochloride.
  • Step 2 : Condensation with 2-chloroacetamide derivatives in ethanol at 60–80°C for 6–8 hours.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Key Conditions : Reaction efficiency depends on substituent electronic effects; electron-withdrawing groups on the phenyl ring enhance reactivity .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Multi-spectroscopic techniques are used:

  • FT-IR : Confirms the presence of hydroxyimino (–N–OH, ~3200–3400 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) groups.
  • ¹H-NMR : Assigns protons on the indole ring (δ 6.8–7.5 ppm) and hydroxyimino group (δ 10–11 ppm).
  • Mass Spectrometry : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What methods are used to evaluate its antioxidant activity?

  • Methodological Answer : Two standardized assays are applied:

  • FRAP (Ferric Reducing Antioxidant Power) : Measures Fe³⁺ reduction to Fe²⁺ at 593 nm. Results are compared to ascorbic acid as a reference .
  • DPPH (1,1-Diphenyl-2-picrylhydrazyl) : Quantifies free radical scavenging activity via absorbance decay at 517 nm. IC₅₀ values are calculated using dose-response curves .
  • Example Data :
CompoundFRAP (μM Fe²⁺/μg)DPPH IC₅₀ (μM)
3a12.4 ± 0.318.7 ± 0.5
3j15.1 ± 0.415.2 ± 0.3
Ascorbic Acid16.0 ± 0.214.8 ± 0.4

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Replace traditional bases with p-toluenesulfonic acid (p-TSA) to accelerate condensation, as demonstrated in analogous indole syntheses .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >90% yield .
  • Contradictions : Higher temperatures may degrade sensitive substituents (e.g., –NO₂), necessitating lower thermal conditions .

Q. How should researchers address contradictions in antioxidant activity data across different assays?

  • Methodological Answer :

  • Assay-Specific Limitations : FRAP measures reducing capacity, while DPPH evaluates radical scavenging. Discrepancies arise due to compound solubility or interference from assay components (e.g., DPPH’s ethanol solvent).
  • Validation Steps :

Cross-validate with additional assays (e.g., ABTS⁺ or ORAC).

Adjust pH to physiological levels (7.4) to mimic in vivo conditions.

Use standardized compound concentrations (10–100 μM) to ensure comparability .

Q. What structural features enhance the antioxidant activity of this compound?

  • Methodological Answer :

  • Key Substituents :
  • Halogens (e.g., Cl) at para positions on the phenyl ring increase electron-withdrawing effects, stabilizing radical intermediates.
  • Hydroxyimino Group : Directly participates in hydrogen bonding with free radicals.
  • SAR (Structure-Activity Relationship) Insights :
  • Derivatives with 3,4-dichlorophenyl substitutions show 1.5× higher activity than unsubstituted analogs.
  • Methyl groups on the indole nitrogen reduce steric hindrance, improving binding to radical species .

Q. How can computational methods predict biological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like MOE or AutoDock to simulate binding to antioxidant enzymes (e.g., SOD or catalase). Focus on binding affinity (ΔG) and interaction hotspots (e.g., hydrophobic pockets).
  • MD Simulations : Validate docking results with 50–100 ns simulations to assess stability of ligand-protein complexes.
  • Target Prioritization : Cross-reference with databases like PDB or ChEMBL to identify homologous targets .

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